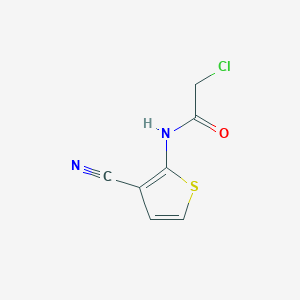

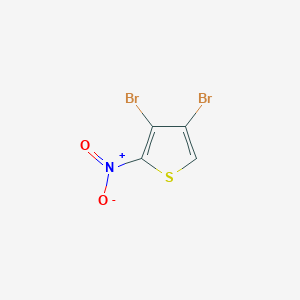

2-chloro-N-(3-cyanothiophen-2-yl)acetamide

説明

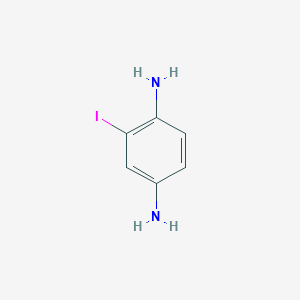

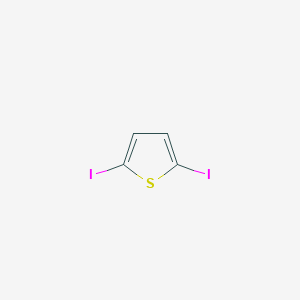

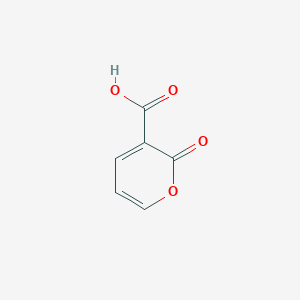

“2-chloro-N-(3-cyanothiophen-2-yl)acetamide” is a chemical compound with the CAS Number: 55654-19-8 . It has a molecular weight of 200.65 and its IUPAC name is 2-chloro-N-(3-cyano-2-thienyl)acetamide . The compound is solid in physical form .

Synthesis Analysis

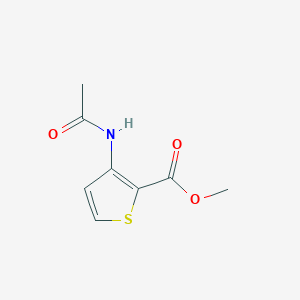

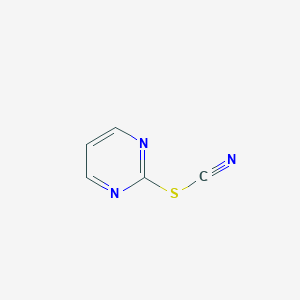

The compound can be synthesized by reacting 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in a N-acylation reaction . The resulting product is then characterized by elemental analyses, FT-IR, 1H and 13C NMR spectroscopic studies, and single crystal X-ray crystallography .Molecular Structure Analysis

The InChI code for the compound is 1S/C7H5ClN2OS/c8-3-6(11)10-7-5(4-9)1-2-12-7/h1-2H,3H2,(H,10,11) . The crystal packing of the compound is stabilized by C−H···N and N−H···N hydrogen bonds .Chemical Reactions Analysis

The compound is obtained by a N-acylation reaction involving 2-aminothiophene-3-carbonitrile and activated 2-(thiophen-2-yl)acetic acid .Physical And Chemical Properties Analysis

The compound is solid in physical form . It has a molecular weight of 200.65 and its storage temperature is between 28 C .科学的研究の応用

Synthesis and Structural Investigation

Field

Application Summary

The compound “2-chloro-N-(3-cyanothiophen-2-yl)acetamide” is a novel heterocyclic amide derivative synthesized by N-acylation of 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid .

Methods of Application

The compound was obtained by reacting 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in an N-acylation reaction .

Results

The structure of the compound was confirmed by IR, 1H NMR, 13C NMR, elemental analysis, and X-ray diffraction .

Biological Evaluation

Field

Application Summary

The compound has shown significant antioxidant and antimicrobial properties .

Methods of Application

An ABTS antioxidant assay was used to evaluate the in vitro antioxidant activity of the compound. The antimicrobial activity of the molecule was investigated under aseptic conditions, using the microdilution method, against Gram-positive and Gram-negative bacterial strains .

Results

The compound exhibited moderate antioxidant activity. It also demonstrated significant activity against yeasts (Candida glabrata ATCC 90030, Candida krusei ATCC 34135) .

Polymer, Dye, and Liquid Crystal Applications

Field

Application Summary

Amides, including “2-chloro-N-(3-cyanothiophen-2-yl)acetamide”, have a broad range of different applications in polymers, dyes, and liquid crystals .

Methods of Application

The specific methods of application in these fields can vary widely depending on the specific type of polymer, dye, or liquid crystal being produced .

Results

The results or outcomes obtained can also vary widely, but the use of amides in these fields can often result in improved material properties .

Anti-Cancer Activity

Field

Application Summary

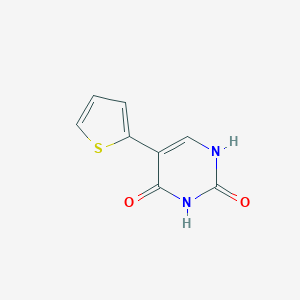

Compounds similar to “2-chloro-N-(3-cyanothiophen-2-yl)acetamide” have been synthesized and screened for their anti-cancer activity against diverse cell lines .

Methods of Application

The anti-cancer activity of these compounds was evaluated using the standard MTT assay against three diverse cell lines including breast (MCF-7), cervical (HeLa) and lung adenocarcinoma (A-549) .

Results

The specific results of these studies were not provided in the source, but the implication is that some level of anti-cancer activity was observed .

Use in the Preparation of Biologically Active Compounds

Field

Application Summary

N-cyanoacetamides, including “2-chloro-N-(3-cyanothiophen-2-yl)acetamide”, are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Methods of Application

The synthesis of cyanoacetamides may be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .

Results

The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions . In addition, the diverse biological activities reported for many derivatives of cyanoacetamide have also drawn the attention of biochemists in the last decade .

Commercial Availability

Field

Application Summary

“2-chloro-N-(3-cyanothiophen-2-yl)acetamide” is commercially available and can be purchased from chemical suppliers .

Methods of Application

This compound can be used directly in research and industrial applications without the need for in-house synthesis .

Results

The availability of this compound from commercial sources can save time and resources in research and industrial applications .

特性

IUPAC Name |

2-chloro-N-(3-cyanothiophen-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2OS/c8-3-6(11)10-7-5(4-9)1-2-12-7/h1-2H,3H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZONGUZTWVAWQDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1C#N)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30356007 | |

| Record name | 2-chloro-N-(3-cyanothiophen-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30356007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-(3-cyanothiophen-2-yl)acetamide | |

CAS RN |

55654-19-8 | |

| Record name | 2-Chloro-N-(3-cyano-2-thienyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55654-19-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-chloro-N-(3-cyanothiophen-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30356007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-N-(3-cyanothiophen-2-yl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B186492.png)

![Thieno[2,3-c][1,6]naphthyridine](/img/structure/B186497.png)